molecular formula C11H7N3O B8656381 Imidazo[1,2-a]quinoxaline-2-carboxaldehyde

Imidazo[1,2-a]quinoxaline-2-carboxaldehyde

Cat. No. B8656381
M. Wt: 197.19 g/mol
InChI Key: VRFWNFBIGLWUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]quinoxaline-2-carboxaldehyde is a useful research compound. Its molecular formula is C11H7N3O and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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properties

Product Name

Imidazo[1,2-a]quinoxaline-2-carboxaldehyde

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

imidazo[1,2-a]quinoxaline-2-carbaldehyde

InChI

InChI=1S/C11H7N3O/c15-7-8-6-14-10-4-2-1-3-9(10)12-5-11(14)13-8/h1-7H

InChI Key

VRFWNFBIGLWUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester (951 mg) and 10% Pd—C (50% wet, 477 mg) were added to a mixture of THF (48 mL) and 0.5 mol/L phosphate buffer (pH 6.5, 48 mL). The mixture was hydrogenated at 400 kPa at room temperature for 4 h. The reaction solution was filtered and Pd—C was washed with water and n-butanol. The reaction mixture was cooled to 0° C. and 1 N NaOH was added to adjust the ph to 8.5. The aqueous layer was separated and then the organic layer was extracted with water. The combined aqueous layer was concentrated to 57 g and applied to Diaion HP-21 resin (60 mL, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water and then 5, 10, 15 and 20% acetonitrile:water solution (each 60 mL). The combined fractions were concentrated under high vacuum at 35° C. and lyophilized to give the title compound as a yellow amorphous solid, yield 148 mg (26.1%), mp 300° C. (dec). 1H NMR (D2O) δ 5.92 (s, 1H), 6.23 (s, 1H), 6.66 (s, 1H), 7.11-7.22 (m, 3H), 7.25 (d, 1H, J=7.9 Hz), 7.50 (s, 1H), 8.03 (s, 1H); IR (KBr) 3413, 1748, 1592, 1553 cm−1; Imax (H2O) 340, 293, 237, 218 nm.
Name
(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
477 mg
Type
catalyst
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One

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